molecular formula C13H8F2O B1329298 2,2'-Difluorobenzophenone CAS No. 342-23-4

2,2'-Difluorobenzophenone

Cat. No. B1329298
CAS RN: 342-23-4
M. Wt: 218.2 g/mol
InChI Key: GNDHXHLGYBJDRD-UHFFFAOYSA-N
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Patent
US07473793B2

Procedure details

To a mixture of 440.4 mg (2.0 mmol) of 2,2′-bisfluorobenzhydrol and 1.04 g (12.0 mmol) of activated manganese oxide was added 10 ml of benzene. The resultant was refluxed for 2 hours. The reaction mixture was cooled to room temperature, and filtrated with celite. The filtrate was concentrated and purified by column chromatography on silica gel (ethyl acetate:hexane=1:5) to give 360 mg (yield: 82%) of the title compound in the form of a yellow solution.
Quantity
440.4 mg
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[CH:4]([OH:12])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[F:11]>[O-2].[Mn+2].C1C=CC=CC=1>[F:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[C:4]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[F:11])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
440.4 mg
Type
reactant
Smiles
FC1=C(C(C2=C(C=CC=C2)F)O)C=CC=C1
Name
Quantity
1.04 g
Type
catalyst
Smiles
[O-2].[Mn+2]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resultant was refluxed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtrated with celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (ethyl acetate:hexane=1:5)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)C2=C(C=CC=C2)F)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.